N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide
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Overview
Description
N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide is a complex organic compound that belongs to the class of thiazolidinones. It boasts unique structural features that make it significant for various scientific applications, particularly due to its multifunctional groups and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the condensation reaction of an appropriate thiazolidinone derivative with an aromatic aldehyde. The reaction is usually carried out in an organic solvent such as ethanol, often in the presence of a base like pyridine, under reflux conditions. Specific steps include:
Preparation of 2-thioxothiazolidin-4-one through a cyclization reaction.
Reaction with 2-methyl-3-phenylallylidene to form the corresponding Schiff base.
Nitration to introduce the nitro group on the aromatic ring.
Industrial Production Methods
Industrial-scale production might use similar methods but adapted for larger quantities, ensuring efficient reaction times and yields. Methods like microwave-assisted synthesis could also be employed to accelerate reaction rates.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various reactions, such as:
Oxidation: Oxidative cleavage of double bonds or the thioxo group.
Reduction: Reduction of the nitro group to an amino group under hydrogenation conditions.
Substitution: Nucleophilic substitution on the aromatic ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Using agents like potassium permanganate.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Base such as sodium hydride for nucleophilic substitution.
Major Products
Oxidation: Products like oxo derivatives.
Reduction: Aminobenzamide derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry
The compound is valuable in synthetic organic chemistry for developing novel reactions and studying reaction mechanisms.
Biology
It shows promise in biological applications due to its potential antibacterial and antifungal properties. Studies have indicated its effectiveness against certain bacterial strains.
Medicine
In pharmacological research, it is investigated for its potential as an anti-inflammatory and anticancer agent.
Industry
In industrial applications, it may serve as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Biological Pathways: It can inhibit enzymes or interact with bacterial cell walls, leading to antibacterial activity.
Molecular Targets: It may target specific proteins or receptors involved in inflammatory pathways or cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-one derivatives.
Other nitrobenzamide compounds.
Schiff bases with similar structural motifs.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique reactivity and biological activity profiles. Unlike simpler analogs, this compound's multi-faceted structure enables a broader range of interactions and applications.
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Properties
IUPAC Name |
N-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S2/c1-13(10-14-6-3-2-4-7-14)11-17-19(25)22(20(28)29-17)21-18(24)15-8-5-9-16(12-15)23(26)27/h2-12H,1H3,(H,21,24)/b13-10+,17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFSIEPNQMJCNX-NEOBQEPSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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